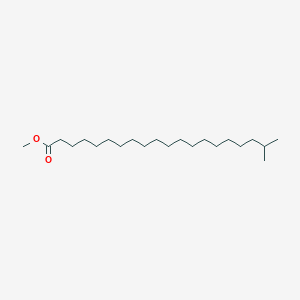

Methyl 19-methyleicosanoate

Description

Contextualization within Branched-Chain Fatty Acid Methyl Esters (BCFAMEs) in Contemporary Research

Branched-chain fatty acid methyl esters (BCFAMEs) are a diverse class of lipids derived from branched-chain fatty acids (BCFAs). BCFAs are saturated fatty acids that feature one or more methyl branches along their aliphatic chain. ifremer.fr These branches are most commonly found at the penultimate (iso) or second-to-last (anteiso) carbon atom. ifremer.fr BCFAs are ubiquitous in nature and have been identified in a wide array of organisms, including bacteria, fungi, marine invertebrates, and mammals. nih.govnih.govkau.edu.sa In humans, they are normal constituents of tissues such as the skin. nih.gov

In modern research, fatty acids are typically analyzed as their methyl ester derivatives to increase their volatility for gas chromatography (GC) analysis. nih.gov This conversion to BCFAMEs is a routine and critical step for the detailed molecular analysis of lipids from biological and environmental samples. nih.govmedchemexpress.com BCFAMEs are studied for their versatile biological activities, which include potential anti-inflammatory and cytotoxic effects against cancer cells. nih.govnih.gov They also serve as important biomarkers. For instance, the specific profile of BCFAs can help identify bacterial species within a sample or indicate certain metabolic states in higher organisms. kau.edu.saunige.it

Significance of Investigating Methyl 19-Methyleicosanoate within Biomedical and Environmental Sciences

The investigation of this compound, and its parent acid, provides valuable insights across both biomedical and environmental fields. Its specific structure and properties make it a useful tool and a subject of interest in targeted research applications.

In the biomedical sphere, this compound has been identified in plant extracts with potential therapeutic properties. A GC-MS analysis of an ethanol (B145695) extract from Caladium lindenii leaves identified this compound as one of its phytochemical constituents; this extract demonstrated significant cytotoxic effects against HeLa cervical cancer cells. nih.gov Furthermore, the compound serves as a critical tool in diagnostics and analytical biochemistry. In a recent study aimed at identifying fecal biomarkers for Inflammatory Bowel Disease (IBD), this compound was used as an internal standard for the precise quantification of other fatty acids via GC-MS. nih.gov Its structural analog, 19-methyleicosanoic acid, has also been explored in dermatological science as a potential mimic for 18-methyleicosanoic acid (18-MEA), the key lipid that provides a protective, hydrophobic barrier on the surface of human hair. researchgate.netresearchgate.net

From an environmental and agricultural perspective, the presence of this compound's parent acid, 19-methyleicosanoic acid, has been documented in various natural sources. It has been reported in marine organisms, such as the sponges Chondrosia reniformis and Pseudospongosorites suberitoides, as well as in the fungus Monascus purpureus. nih.govnih.gov This distribution highlights its role in the lipid metabolism of diverse organisms. In agricultural science, a related compound, methyleicosanoate, was found to have significantly increased levels in the livers of overfed geese in a study comparing different breeds for fatty liver production, pointing to its relevance in animal lipid metabolism under specific dietary conditions. animbiosci.org The compound also functions as an analytical standard in ecological and toxicological studies, such as research into the antifungal properties of lipids in insects like the blowfly Calliphora vomitoria. cambridge.org

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 19-methylicosanoate | nih.gov |

| Synonyms | Methyl 19-methylarachidate, 19-Methylarachidic acid methyl ester | nih.gov |

| CAS Number | 95799-86-3 | |

| Molecular Formula | C₂₂H₄₄O₂ | |

| Molecular Weight | 340.58 g/mol |

Summary of Research Findings

| Research Area | Subject/Organism | Role of this compound | Key Finding |

| Oncology | Caladium lindenii (plant), HeLa cells | Identified as a phytochemical constituent | The plant extract containing the compound showed significant cytotoxic effects against cervical cancer cells. nih.gov |

| Gastroenterology | Human (fecal samples) | Internal standard for GC-MS | Used for the accurate quantification of fecal fatty acids as potential biomarkers for Inflammatory Bowel Disease (IBD). nih.gov |

| Dermatology / Cosmetic Science | Human Hair (in vitro models) | Studied as an analog to 18-MEA | The parent acid, 19-methyleicosanoic acid, was investigated as a replacement for the naturally protective lipid on hair surfaces. researchgate.netresearchgate.net |

| Marine Biology | Pseudospongosorites suberitoides (sponge) | Natural constituent | The parent acid, 19-methyleicosanoic acid, was identified as a component of the sponge's phospholipids. nih.gov |

| Entomology | Calliphora vomitoria (blowfly) | Internal standard for analysis | The parent acid was used as a standard to quantify fatty acids with antifungal activity in the insect. cambridge.org |

| Agricultural Science | Xupu and Landes geese | Metabolic product | Levels of methyleicosanoate increased significantly in the liver of overfed geese, indicating a role in lipid metabolism. animbiosci.org |

Structure

2D Structure

Properties

IUPAC Name |

methyl 19-methylicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(23)24-3/h21H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVPFMWIPGEIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404485 | |

| Record name | Methyl 19-methyleicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95799-86-3 | |

| Record name | Methyl 19-methyleicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeochemical Cycling of Methyl 19 Methyleicosanoate

Identification and Distribution in Biological Matrices

The detection of Methyl 19-methyleicosanoate has been reported in a variety of biological sources, highlighting its widespread, albeit often in trace amounts, distribution in nature.

Occurrence in Terrestrial Botanical Sources

This compound has been identified as a phytochemical constituent in several terrestrial plants. Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from Oncoba spinosa, a plant used in traditional medicine, revealed the presence of this compound. ontosight.ai Similarly, this compound has been detected in the extracts of Caladium lindenii, another terrestrial plant species. nih.gov While the lipid content of Dacryodes edulis (African pear) has been studied, revealing a variety of fatty acids and their methyl esters, the specific presence of this compound has not been explicitly documented in the available literature. abu.edu.ngicm.edu.plworldnewsnaturalsciences.comscholarlinkinstitute.orgplantsjournal.complantsjournal.comresearchgate.netresearchgate.netjournalcra.comijaar.org

Table 1: Presence of this compound in Terrestrial Botanical Sources

| Botanical Source | Presence of this compound | Reference |

|---|---|---|

| Dacryodes edulis | Not explicitly reported | |

| Oncoba spinosa | Detected | ontosight.ai |

Presence in Aquatic and Microbial Organisms

The investigation of lipids in microbial and aquatic life has provided evidence for the existence of precursors to this compound. Studies on the fatty acid composition of Mycobacterium malmoense, a slow-growing bacterium, have consistently identified the presence of 2-methyleicosanoic acid. asm.org This is the direct fatty acid precursor to this compound, suggesting the potential for its synthesis within this organism. However, the direct detection of the methylated form has not been specified in the referenced studies.

The microalga Chlorella pyrenoidosa is known to produce a diverse range of fatty acid methyl esters (FAMEs), and some research indicates the presence of branched-chain fatty acids in its lipid profile. scielo.brresearchgate.netfrontiersin.orgscielo.brnih.gov While this suggests a metabolic capability for synthesizing such compounds, the specific identification of this compound in Chlorella pyrenoidosa has not been found in the reviewed literature.

Table 2: Evidence for this compound or its Precursor in Aquatic and Microbial Organisms

| Organism | Compound Detected | Reference |

|---|---|---|

| Chlorella pyrenoidosa | Branched-chain fatty acids (general) | scielo.brresearchgate.netfrontiersin.orgscielo.brnih.gov |

Detection in Animal Tissues and Biofluids

The analysis of lipids in animal-derived samples is complex, and the presence of specific branched-chain fatty acid esters can be influenced by diet and metabolic processes. To date, scientific literature does not provide direct evidence for the detection of this compound in fecal samples or within the lipid profiles of avian tissues. enseignementsup-recherche.gouv.frresearchgate.netnih.govresearchgate.net The uropygial glands of birds are known to secrete a complex mixture of lipids, including various fatty acids and their esters, which play a role in feather maintenance and chemical signaling. nih.govscielo.brroyalsocietypublishing.orgresearchgate.netresearchgate.net However, specific identification of this compound in these secretions has not been reported.

Biosynthetic Pathways and Metabolic Origins

The formation of this compound is understood to occur through established biochemical reactions involving fatty acid synthesis and modification.

Enzymatic Esterification of Precursor Fatty Acids

The biosynthesis of this compound fundamentally involves a two-step process: the synthesis of the precursor fatty acid, 19-methyleicosanoic acid, followed by its esterification. The synthesis of branched-chain fatty acids is a known pathway in various organisms, particularly bacteria. wikipedia.org This process often utilizes branched-chain amino acids as primers.

Following the synthesis of 19-methyleicosanoic acid, the final step is the enzymatic esterification to form the methyl ester. This reaction is catalyzed by a class of enzymes known as methyltransferases. ontosight.ai Specifically, fatty acid O-methyltransferases (FAMTs) catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the carboxyl group of the fatty acid. ontosight.aimonarchinitiative.orgillinois.edunih.govnih.gov This enzymatic activity has been studied in various organisms and is crucial for the production of a wide range of fatty acid methyl esters. google.comresearchgate.net

Integration into Lipid Metabolism within Various Organisms

Once synthesized, this compound is integrated into the broader lipid metabolism of the organism. In bacteria like Mycobacterium, branched-chain fatty acids are important components of the cell membrane, influencing its fluidity and permeability. The synthesis of these lipids is often regulated in response to environmental conditions. nih.govnih.govresearchgate.net

In plants, fatty acid methyl esters can serve as signaling molecules or as intermediates in the synthesis of other complex lipids. The metabolic fate of these compounds can vary significantly between different species and tissues.

In animals, the metabolism of ingested fatty acid esters involves hydrolysis back to the free fatty acid and alcohol, which can then be absorbed and re-esterified or utilized for energy. The specific metabolic pathways for long-chain branched fatty acid esters like this compound are not as well-characterized as those for more common straight-chain fatty acids. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 19-Methyleicosanoic acid |

| 2-Methyleicosanoic acid |

| S-adenosyl-L-methionine |

| Oleic acid |

| Linoleic acid |

| Palmitic acid |

| Stearic acid |

| Heptacosanoic acid |

| Pentadecanoic acid |

| n-Hexadecanoic acid |

| Eicosanoic acid methyl ester |

Advanced Analytical Methodologies for Methyl 19 Methyleicosanoate Characterization and Quantification

Chromatographic Separation and Mass Spectrometric Identification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of volatile and semi-volatile compounds like FAMEs. chromatographyonline.comresearchgate.net This powerful combination leverages the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for both identifying (qualitative) and measuring (quantitative) Methyl 19-methyleicosanoate. researchgate.netbohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a principal technique for analyzing fatty acid methyl esters in lipid research. researchgate.net For qualitative analysis, the mass spectrometer generates a fragmentation pattern (mass spectrum) for an eluting compound, which serves as a chemical fingerprint. This spectrum can be compared against established spectral libraries for identification. nih.gov Unequivocal identification is achieved by combining the mass spectral data with the compound's gas chromatographic retention index. nih.gov

For quantitative analysis, GC-MS can be operated in several modes. The total ion current (TIC) mode sums all ion intensities, providing a general chromatogram. researchgate.net However, for enhanced sensitivity and selectivity, especially in complex biological samples, selected ion monitoring (SIM) is preferred. researchgate.netbohrium.comnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ion fragments of the target analyte, which significantly improves the signal-to-noise ratio and lowers detection limits. researchgate.net More advanced tandem mass spectrometry (MS/MS) techniques, such as multiple reaction monitoring (MRM), offer even greater specificity by monitoring a specific fragmentation of a selected precursor ion, further reducing matrix interference. chromatographyonline.comnih.gov

Optimization of GC-MS Parameters for this compound Detection

Achieving reliable detection and quantification of this compound requires careful optimization of the entire GC-MS system. frontiersin.org Key parameters that must be fine-tuned include the GC column, temperature program, and MS detector settings.

GC Column Selection : The choice of capillary column is critical. For FAME analysis, especially when dealing with branched-chain or isomeric compounds, highly polar stationary phases are often required to achieve adequate separation. nih.gov Columns with cyanopropyl-based phases (e.g., CP-Sil 88) or, more recently, ionic liquid-based phases (e.g., SLB-IL111) provide excellent selectivity for resolving structurally similar FAMEs. nih.govmdpi.comresearchgate.net Using low-bleed ("MS" designated) columns is also crucial to minimize background noise and improve detection limits. chromatographyonline.com

Temperature Programming : The GC oven temperature program directly influences the separation and analysis time. A typical program starts at a lower temperature, holds for a short period, and then ramps up at a controlled rate to elute the analytes based on their boiling points and interaction with the stationary phase. mdpi.com Faster ramp rates can shorten analysis time but may compromise resolution between closely eluting peaks. gcms.cz Therefore, the ramp rate must be optimized to provide a balance between analytical speed and the necessary separation of this compound from other FAMEs in the sample.

Injector and Carrier Gas : A splitless injection mode is commonly used for trace analysis to ensure the maximum amount of analyte reaches the column. nih.gov Helium is the most common carrier gas, and its flow rate must be optimized for the specific column dimensions to ensure maximum efficiency, typically around 1-2 mL/min for conventional capillary columns. chromatographyonline.commdpi.com

Mass Spectrometer Settings : In the mass spectrometer, the ion source and transfer line temperatures must be kept sufficiently high to prevent analyte condensation. chromatographyonline.com For electron ionization (EI), the standard electron energy is 70 eV. nih.gov When using SIM or MRM for quantification, the selection of characteristic ions is vital. For a branched-chain FAME like this compound, key fragments would include the molecular ion (M+), if present, and characteristic ions resulting from alpha-cleavages near the branch point and the McLafferty rearrangement (m/z 74), which is characteristic of FAMEs. researchgate.net

The table below summarizes key parameters for optimization:

Table 1: Optimized GC-MS Parameters for FAME Analysis

| Parameter | Setting/Choice | Rationale |

|---|---|---|

| GC Column | Highly polar (e.g., Ionic Liquid, Cyanopropyl) | Enhances resolution of isomeric and branched-chain FAMEs. nih.govmdpi.com |

| Column Dimensions | 30-100 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions providing good balance of efficiency and capacity. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1-2 mL/min (constant flow) | Optimized for column dimensions to achieve best separation. chromatographyonline.com |

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. nih.gov |

| Oven Program | Optimized temperature ramp (e.g., 3-10 °C/min) | Balances analysis speed with chromatographic resolution. gcms.cz |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method producing reproducible, library-searchable spectra. nih.gov |

| MS Detection Mode | Scan (Qualitative), SIM/MRM (Quantitative) | Scan mode for identification; SIM/MRM for high sensitivity and selectivity. researchgate.netbohrium.com |

Application of this compound as an Internal Standard in Complex Biological Matrices

In quantitative analysis, an internal standard (IS) is crucial for correcting variations in sample preparation, injection volume, and instrument response. wuxiapptec.com An ideal IS is a compound that is chemically similar to the analyte but not naturally present in the sample. mdpi.com Due to its unique branched structure and odd total carbon number, this compound is an excellent candidate for use as an internal standard in the analysis of common fatty acids in biological matrices. cambridge.org

Biological samples such as plasma, serum, or tissue extracts are inherently complex, and matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. mdpi.comnih.gov An IS that behaves similarly to the target analytes during extraction and derivatization can effectively compensate for these variations. wuxiapptec.com Branched-chain fatty acids, odd-chain fatty acids (like heneicosanoic acid, 21:0), or isotopically labeled versions of the analytes are frequently used for this purpose. cambridge.orgnih.govnih.gov

The quantification is performed by adding a known amount of the IS (e.g., this compound) to every sample, calibration standard, and quality control sample. The final concentration is calculated based on the ratio of the analyte peak area to the IS peak area. wuxiapptec.com When using GC-MS, it is advantageous to choose an IS that does not co-elute with any endogenous compounds and has a unique ion for monitoring in SIM mode to prevent any cross-interference. nih.gov Deuterium-labeled FAMEs are considered the gold standard for IS but can be expensive; structurally unique compounds like this compound offer a cost-effective and reliable alternative. nih.govacs.org

Resolution of Isomeric Forms and Related Homologs (e.g., Challenges with Co-elution)

A significant analytical challenge in fatty acid analysis is the separation of isomers (compounds with the same formula but different structures) and homologs (compounds in a series differing by a -CH2- group). mdpi.com Positional and geometric (cis/trans) isomers of unsaturated fatty acids, as well as structural isomers of branched-chain fatty acids, often have very similar boiling points and polarities, leading to their co-elution on standard GC columns. mdpi.comnih.gov

For example, separating this compound from other 21-carbon FAMEs or from closely eluting 20- or 22-carbon FAMEs can be difficult. The resolution of these compounds is highly dependent on the selectivity of the GC stationary phase. nih.gov

Standard Non-polar and Mid-polarity Columns : Columns like those with 5% phenyl polysiloxane phases (e.g., DB-5) separate FAMEs primarily by boiling point and are generally insufficient to resolve complex isomeric mixtures. mdpi.com

Highly Polar Cyanopropyl Columns : For many years, highly polar stationary phases containing a high percentage of cyanopropyl groups (e.g., SP-2560, CP-Sil 88) have been the standard for separating cis and trans FAME isomers. nih.gov These columns provide enhanced selectivity based on the degree of unsaturation and the configuration of double bonds.

Ionic Liquid Columns : The development of GC columns with ionic liquid stationary phases (e.g., SLB-IL111) has provided a significant leap in separation capability. mdpi.comresearchgate.net These columns offer a unique selectivity mechanism, enabling the baseline separation of complex FAME isomers, including geometric isomers of linoleic acid, that are difficult or impossible to resolve on other columns. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : For extremely complex samples, GCxGC offers the highest possible resolving power. nih.gov This technique couples two different columns (e.g., a non-polar column in the first dimension and a polar column in the second) to create a two-dimensional separation space, which can resolve many hundreds or even thousands of compounds in a single run. researchgate.net

The table below compares the capabilities of different GC columns for FAME isomer separation.

Table 2: Comparison of GC Stationary Phases for FAME Isomer Resolution

| Stationary Phase Type | Polarity | Separation Principle | Isomer Resolution Capability |

|---|---|---|---|

| 5% Phenyl Polysiloxane | Non-polar | Primarily boiling point | Poor for positional/geometric isomers. mdpi.com |

| 50% Phenyl Polysilphenylene-siloxane | Mid-polar | Boiling point and some polarity | Moderate; better than non-polar but often insufficient. nih.gov |

| Biscyanopropyl Polysiloxane | Highly Polar | Polarity, unsaturation, geometry | Good for many cis/trans isomers. nih.gov |

| Ionic Liquid (e.g., SLB-IL111) | Extremely Polar | Multiple interaction mechanisms | Excellent; resolves complex geometric and positional isomers. mdpi.comresearchgate.net |

Spectroscopic Approaches for Structural Elucidation

While GC-MS is excellent for separation and identification based on fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of molecules, including FAMEs. semanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. nih.gov Though it has lower sensitivity than MS, it is unparalleled for determining molecular structure. nih.gov For a molecule like this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy : The proton NMR spectrum would show characteristic signals. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet at approximately 3.7 ppm. docbrown.info The protons on the carbon adjacent to the carbonyl group (α-CH₂) would be a triplet around 2.3 ppm. The long chain of methylene (B1212753) (-CH₂-) groups would create a large, complex signal around 1.2-1.6 ppm. Crucially, the unique structure at the terminus of the chain—the isopropyl group resulting from the methyl branch at C-19—would give rise to a doublet for the two terminal methyl groups (C-21 and the branch at C-19) and a multiplet for the single proton at the C-19 position.

¹³C NMR Spectroscopy : The carbon NMR spectrum offers a wider chemical shift range, often providing clearer resolution for each unique carbon atom. researchgate.net Key signals for this compound would include:

The carbonyl carbon (C=O) of the ester at ~174 ppm.

The methyl carbon of the ester (-OCH₃) at ~51 ppm.

A series of signals for the methylene carbons (-CH₂-) in the long aliphatic chain between ~22 and 35 ppm.

Distinct signals for the carbons involved in the terminal branched structure (C-18, C-19, C-20, and the C-19 methyl branch), which would confirm the position of the methyl group.

Advanced 2D NMR techniques, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can be used to definitively link protons to their attached carbons and build the complete molecular structure piece by piece. semanticscholar.org

The table below shows the predicted NMR chemical shifts for the key structural features of this compound based on typical values for FAMEs.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methyl Ester | -CO O- | N/A | ~174 |

| Methyl Ester | -OC H₃ | ~3.7 (singlet) | ~51 |

| Alpha Methylene | -C H₂-COO- | ~2.3 (triplet) | ~34 |

| Aliphatic Chain | -(C H₂)n- | ~1.2-1.6 (multiplet) | ~22-30 |

| Branched Terminus | -C H(CH₃)₂ | Multiplet | ~39 |

| Branched Terminus | -CH(C H₃)₂ | Doublet | ~22 |

Advanced Mass Spectrometry Techniques (e.g., Fragmentation Analysis for Isomer Differentiation)

Advanced mass spectrometry (MS) techniques are indispensable for the detailed structural elucidation of fatty acid methyl esters (FAMEs), particularly for distinguishing between positional isomers. In the case of this compound, which is an iso-branched chain fatty acid methyl ester, mass spectrometry, especially when coupled with gas chromatography (GC-MS), provides critical data for its characterization and differentiation from other isomers.

Standard electron ionization (EI) mass spectrometry of FAMEs produces characteristic fragmentation patterns. nih.gov A hallmark of FAMEs is the McLafferty rearrangement, which results in a prominent ion at an m/z of 74. asm.orgnaturalspublishing.com This ion is formed by the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond. While this peak is a strong indicator of a FAME, it does not provide information about the branching on the fatty acid chain. nih.gov

For branched FAMEs, the fragmentation of the hydrocarbon chain is of particular interest for identifying the position of the methyl group. nih.gov However, the electron ionization mass spectra of isomeric FAMEs can be very similar, making unambiguous identification challenging. nih.gov To overcome this, tandem mass spectrometry (MS/MS) is often employed. In an MS/MS experiment, the molecular ion of the compound of interest is isolated and then subjected to collision-induced dissociation (CID), which generates a secondary mass spectrum of the fragments. nih.govacs.org This technique provides more detailed structural information by revealing the specific fragmentation pathways related to the branching point.

In the case of iso-branched FAMEs like this compound, where the methyl group is on the penultimate carbon atom, characteristic fragmentation occurs at the tertiary carbon. researchgate.net This leads to the loss of specific neutral fragments from the molecular ion. For iso-compounds, the loss of a propyl group (C3H7, 43 Da) is a characteristic fragmentation pathway. researchgate.net In contrast, anteiso-isomers, which have a methyl group on the antepenultimate carbon, typically show losses of an ethyl group (C2H5, 29 Da) and a sec-butyl group (C4H9, 57 Da). researchgate.net

The electron ionization mass spectrum of this compound shows several key fragments that aid in its identification. The table below summarizes the most abundant peaks observed in the mass spectrum of this compound. nih.gov

| m/z | Relative Intensity | Putative Fragment Structure/Origin |

| 74 | 99.99 | [CH3OC(OH)=CH2]+• (McLafferty Rearrangement) |

| 87 | 66.40 | [CH3OCO(CH2)2]+ |

| 55 | 31.50 | [C4H7]+ |

| 75 | 26.60 | Isotope peak of m/z 74 or [CH3OCO]+H2 |

| 143 | 21.00 | [CH3OCO(CH2)6]+ |

The presence of the base peak at m/z 74 confirms the methyl ester functionality. nih.gov The ion at m/z 87 is also a common fragment in FAMEs, resulting from cleavage at the C4-C5 bond. The other fragments are indicative of the hydrocarbon chain's structure. The differentiation from a close isomer like Methyl 18-methyleicosanoate, which is an internally branched FAME, would rely on subtle differences in the relative abundances of fragment ions or the presence of unique, low-abundance ions resulting from cleavage at the branch point. More advanced techniques, such as derivatization to 4,4-dimethyloxazoline (DMOX) or 3-pyridylcarbinol esters, can be used to more definitively locate the position of the methyl branch, as these derivatives direct fragmentation to the branch point. nih.gov

Biological Activities and Mechanistic Studies of Methyl 19 Methyleicosanoate

Cellular and Molecular Pharmacological Investigations

In Vitro Cytotoxicity and Anti-proliferative Effects on Malignant Cell Lines (e.g., Cervical Cancer, Lung Cancer)

Currently, specific studies detailing the in vitro cytotoxicity and anti-proliferative effects of Methyl 19-methyleicosanoate on malignant cell lines, such as cervical or lung cancer, are not extensively documented in the available scientific literature. However, research into other fatty acid derivatives and related compounds has shown varied cytotoxic potential against different cancer cell lines. For instance, some monomethyl BCFAs are known to possess anti-cancer properties by inhibiting fatty acid synthesis and oxidation or by inducing apoptotic cell death nih.gov. Further investigation is required to determine if this compound exhibits similar selective cytotoxicity or anti-proliferative activities against these or other malignant cells.

Anti-inflammatory Modulatory Capacities

Branched-chain fatty acids, a class that includes the parent acid of this compound, have demonstrated notable anti-inflammatory properties. Studies on human adipocytes and hepatocyte cell lines indicate that certain BCFAs can regulate the expression of genes involved in inflammation nih.govmdpi.com. For example, the iso-BCFA 14-methylpentadecanoic acid (14-MPA) was found to decrease the expression of C-reactive protein (CRP) and Interleukin-6 (IL-6), both of which are key markers of inflammation nih.gov. This suggests that BCFAs may play a role in mitigating low-grade inflammation associated with metabolic diseases mdpi.com. Furthermore, a novel class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which can contain branched-chain fatty acids, displays significant anti-inflammatory activity in vivo nih.gov.

Elucidation of Signal Transduction Pathway Modulation (e.g., MAPK, NF-κB, COX-2)

The anti-inflammatory effects of BCFAs are likely mediated through the modulation of key signal transduction pathways. Research suggests a potential role for the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) signaling pathways in the action of BCFAs to suppress inflammation nih.gov. The NF-κB pathway is a critical regulator of genes encoding pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) nih.govnih.gov. Studies on human adipose cells have shown that iso-BCFAs can decrease the expression level of pro-inflammatory genes, including COX-2 mdpi.com. This modulation of the MAPK/NF-κB/COX-2 axis appears to be a crucial mechanism for the anti-inflammatory activity of this class of fatty acids.

Table 1: Effect of Branched-Chain Fatty Acids on Inflammatory Gene Expression

| Compound | Cell Line | Gene Target | Effect |

|---|---|---|---|

| 14-methylpentadecanoic acid (iso-BCFA) | HepG2 | CRP | Decreased Expression nih.gov |

| 14-methylpentadecanoic acid (iso-BCFA) | HepG2 | IL-6 | Decreased Expression nih.gov |

| iso-BCFA | Human Adipose Cells | COX-2 | Decreased Expression mdpi.com |

| iso-BCFA | Human Adipose Cells | IL-6 | Decreased Expression mdpi.com |

Antioxidant Activities and Redox Homeostasis Impact

Fatty acid methyl esters (FAMEs) derived from various natural sources have been shown to possess antioxidant properties researchgate.netscielo.br. These compounds can act as radical scavengers, helping to mitigate oxidative stress, which is implicated in numerous degenerative diseases scielo.brncsu.edu. The antioxidant activity is often concentration-dependent and can be comparable to that of known antioxidants scielo.brncsu.edu. Although the precise molecular mechanism is not fully elucidated for all FAMEs, their ability to neutralize free radicals is a key aspect of their potential to impact redox homeostasis mdpi.com. Given that this compound is a FAME, it is plausible that it shares these antioxidant characteristics.

Antimicrobial and Antiviral Properties (from compound-containing extracts)

Extracts containing FAMEs have demonstrated both antimicrobial and antiviral activities. Fatty acids and their esters can exhibit broad-spectrum antibacterial and antifungal properties scielo.br. For instance, FAME extracts from the mangrove plant Excoecaria agallocha were active against several bacteria, including Bacillus subtilis and Staphylococcus aureus, and fungi like Candida albicans scielo.br. The efficacy can differ between Gram-positive and Gram-negative bacteria, potentially due to differences in the bacterial outer membrane structure scielo.br.

In terms of antiviral activity, medium-chain saturated and long-chain unsaturated fatty acids and their monoglycerides (B3428702) are highly active against enveloped viruses google.com. Research suggests that these lipids may act by disrupting the viral envelope google.com. While this provides a basis for the potential antiviral role of fatty acid derivatives, specific antiviral studies on extracts confirmed to contain this compound are needed.

In Vivo Biological Roles and Metabolic Interventions

The in vivo roles of branched-chain fatty acids are closely tied to metabolic health. Dietary BCFAs have been shown to influence lipid synthesis and inflammation, and alterations in their serum levels are observed in individuals with obesity nih.govmdpi.com. Animal studies suggest that restricting dietary intake of branched-chain amino acids, the metabolic precursors to some BCFAs, can rapidly restore metabolic health, improve insulin (B600854) sensitivity, and normalize adiposity in diet-induced obese models nih.govutexas.eduprinceton.edu. These effects are linked to the reprogramming of liver and adipose metabolism princeton.eduresearchgate.net. BCFAs are involved in complex metabolic pathways, including energy homeostasis and the synthesis of neurotransmitters researchgate.net. While these findings point to the significant systemic impact of branched-chain compounds, in vivo studies focusing specifically on the biological and metabolic effects of administering this compound have yet to be reported.

Influence on Systemic Lipid Homeostasis and Metabolism in Animal Models

Branched-chain fatty acids are known to play a role in lipid metabolism. acs.org Studies on various BCFAs suggest they can influence systemic lipid profiles, although direct evidence for this compound is not yet available. Generally, BCFAs are metabolized in the body and can affect lipid homeostasis. acs.org For instance, some BCFAs have been associated with lipid-lowering effects. acs.org It is plausible that this compound, as a long-chain BCFA, could participate in similar pathways.

| Parameter | General Finding for Branched-Chain Fatty Acids | Hypothesized Relevance to this compound |

| Serum Lipids | Some BCFAs exhibit lipid-lowering properties. acs.org | May contribute to a reduction in circulating lipid levels. |

| Adipose Tissue | BCFAs can be stored in adipose tissue. | Could be incorporated into fat stores, influencing adipocyte metabolism. |

| Liver Metabolism | BCFAs can influence hepatic lipid metabolism. acs.org | May modulate lipid synthesis and oxidation pathways in the liver. |

Modulation of Gut Microbiota Composition and Metabolic Output

The gut microbiota plays a critical role in metabolizing dietary lipids, which in turn affects host physiology. researchgate.netnih.gov While direct studies on the interaction between this compound and gut microbiota are lacking, it is known that the gut microbiome can process various fatty acids, leading to the production of bioactive metabolites. nih.gov The structure of fatty acids, including branching, can influence their metabolism by gut bacteria. nih.gov

The fermentation of fatty acids by gut microbes produces short-chain fatty acids (SCFAs) and other metabolites that have systemic effects on the host. nih.gov It is conceivable that this compound could be metabolized by certain gut bacterial species, potentially altering the composition of the microbiota and its metabolic output. This could, in turn, influence host immune and metabolic health. nih.gov Further research is needed to explore how this specific compound is processed by the gut microbiome and the downstream consequences for the host.

| Microbiota Aspect | General Finding for Fatty Acids | Potential Implication for this compound |

| Bacterial Composition | Dietary fats can alter the ratio of major bacterial phyla (e.g., Firmicutes to Bacteroidetes). nih.gov | May selectively promote or inhibit the growth of specific gut bacterial populations. |

| Metabolic Output | Gut bacteria metabolize fatty acids to produce SCFAs and other bioactive molecules. nih.gov | Could be a substrate for microbial metabolism, leading to the production of unique metabolites. |

| Host-Microbe Interaction | Microbial lipid metabolites can modulate host immune and metabolic functions. nih.gov | Its metabolites produced by the gut microbiota could have signaling roles in the host. |

Potential Immunomodulatory Functions (e.g., Natural Killer Cell Interactions)

Fatty acids are recognized as important modulators of the immune system. mdpi.com Different types of fatty acids can have pro- or anti-inflammatory effects. mdpi.com While there is no direct research on the immunomodulatory roles of this compound, particularly concerning Natural Killer (NK) cells, studies on other fatty acids provide a basis for speculation.

NK cells are a critical component of the innate immune system, and their function can be influenced by the lipid environment. Some fatty acids have been shown to affect NK cell activity, including their cytotoxic capabilities and cytokine production. The impact of a specific fatty acid on NK cells can depend on its structure. Given that BCFAs have been noted for their anti-inflammatory properties, it is plausible that this compound could modulate immune responses, potentially including the activity of NK cells. acs.org However, this remains a hypothesis that requires experimental validation.

Mechanistic Elucidation of Biofunctional Effects

Gene Expression Profiling and Transcriptomic Analysis (e.g., TP53, BCL2 regulation)

The biological effects of fatty acids are often mediated through changes in gene expression. mdpi.com While transcriptomic data for this compound is not available, studies on other BCFAs have shown that they can regulate genes involved in various cellular processes, including metabolism and inflammation. nih.govmdpi.com

Regarding the specific genes TP53 and BCL2, which are critical regulators of apoptosis, there is no direct evidence linking them to this compound. However, some fatty acids have been shown to influence apoptotic pathways, which could involve the modulation of such genes. Future gene expression profiling studies will be necessary to determine if this compound has any effect on the expression of TP53, BCL2, or other genes related to cell survival and apoptosis.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a protein. nih.gov This method could be employed to identify potential protein targets for this compound and to understand the molecular basis of its biological activities. For instance, some long-chain BCFAs are known to be activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. nih.govmdpi.com

A molecular docking study could investigate whether this compound can bind to PPARα or other nuclear receptors. Such studies would provide valuable insights into the potential mechanisms of action of this compound and guide further experimental research.

| Potential Protein Target | Function | Relevance of Docking Study |

| PPARα | Nuclear receptor, key regulator of lipid metabolism. nih.govmdpi.com | To predict if this compound can bind to and potentially activate this receptor. |

| Fatty Acid Binding Proteins (FABPs) | Intracellular transport of fatty acids. | To understand how this compound is transported and targeted within cells. |

| Enzymes of Lipid Metabolism | Catalyze reactions in fatty acid synthesis and oxidation. | To identify potential enzymatic pathways involved in its metabolism. |

Investigation of Receptor Activation and Cellular Signaling Cascades

The biological effects of fatty acids can be initiated by their interaction with cell surface or intracellular receptors, which in turn triggers downstream cellular signaling cascades. mdpi.com As mentioned, PPARα is a potential intracellular receptor for long-chain BCFAs. nih.govmdpi.com Activation of PPARα leads to the regulation of target genes involved in lipid metabolism. nih.govmdpi.com

In addition to nuclear receptors, some fatty acids can activate G-protein coupled receptors (GPCRs) on the cell surface. nih.gov It is currently unknown whether this compound can activate any specific receptors. Investigating its ability to bind to and activate known fatty acid receptors would be a critical step in elucidating its biological functions and the signaling pathways it may modulate.

Structure Activity Relationship Sar and Comparative Bioactivity Studies

Comparative Analysis with Other Branched-Chain Fatty Acid Methyl Esters and Isomers

While direct comparative studies on the bioactivity of Methyl 19-methyleicosanoate are not extensively documented in publicly available research, valuable insights can be drawn from studies on other branched-chain fatty acids (BCFAs) and their methyl esters. BCFAs are primarily categorized into two main isomers: iso-fatty acids, with a methyl group on the penultimate carbon, and anteiso-fatty acids, like this compound, with a methyl group on the antepenultimate carbon.

Research has indicated that BCFAs, in general, exhibit a range of biological activities, including anti-proliferative and anti-inflammatory effects. For instance, studies have demonstrated that certain BCFAs can inhibit the growth of various cancer cell lines. A notable study investigated the anti-proliferative effects of the anteiso-BCFA, 12-methyltetradecanoic acid, on prostate cancer cells, suggesting a potential for this class of compounds in oncology research. nih.gov

Furthermore, comparative studies between iso and anteiso BCFAs have revealed differences in their biological impacts. For example, in the context of membrane fluidity, the position of the methyl branch significantly influences the physical properties of the lipid bilayer, which in turn can affect cellular signaling and enzyme activity. The anteiso branching in this compound is expected to impart greater membrane fluidity compared to its straight-chain or iso-branched counterparts.

The following interactive table summarizes the known biological activities of various branched-chain fatty acids, providing a basis for a comparative analysis with this compound.

| Compound Name | Isomer Type | Chain Length | Observed Biological Activity |

| 12-methyltetradecanoic acid | anteiso | C15 | Inhibition of prostate cancer cell proliferation nih.gov |

| 14-methylpentadecanoic acid | iso | C16 | Potential anti-inflammatory and metabolic regulatory effects |

| 13-methyltetradecanoic acid | iso | C15 | Anti-proliferative effects on various cancer cell lines |

| 15-methylhexadecanoic acid | iso | C17 | Varied biological effects, including influence on membrane properties |

Elucidation of Structural Determinants for Observed Biological Activities

The biological activities of this compound are dictated by specific structural elements:

Chain Length: The long 21-carbon chain contributes to the lipophilicity of the molecule, influencing its interaction with cell membranes and transport within the body. Longer chain fatty acids have been shown to have different metabolic fates and signaling properties compared to their shorter-chain counterparts.

Methyl Branch Position: The anteiso position of the methyl group is a key determinant of its bioactivity. This branching disrupts the regular packing of the fatty acid chains in cell membranes, thereby increasing membrane fluidity. This can modulate the function of membrane-bound proteins, such as receptors and enzymes, which are crucial for cellular signaling pathways. The specific location of the methyl group can also influence how the molecule is metabolized and which signaling pathways it affects.

Methyl Ester Group: The presence of a methyl ester at the carboxyl end, instead of a free carboxylic acid, significantly alters the molecule's polarity and chemical reactivity. This esterification can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Role of Methyl Esterification in Modulating Pharmacological Efficacy

The conversion of a fatty acid to its methyl ester derivative, as in this compound, is a critical modification that can profoundly impact its pharmacological efficacy.

One of the key effects of methyl esterification is the alteration of the molecule's polarity. The methyl ester is less polar than the corresponding free fatty acid. This change can enhance its ability to cross biological membranes, potentially leading to increased bioavailability and cellular uptake.

Furthermore, research has suggested that methyl esterification can enhance the anti-inflammatory properties of fatty acids. A study on fatty acids isolated from Chromolaena odorata found that their methyl ester derivatives exhibited increased inhibitory effects on nitric oxide production and NF-κB activity in macrophages, both of which are key markers of inflammation. echemcom.com This suggests that the methyl ester form of a fatty acid may be more effective at modulating inflammatory pathways than the free acid form.

The esterification also protects the carboxylic acid group from participating in certain metabolic reactions, which could lead to a longer biological half-life and sustained activity. By blocking the reactive carboxyl group, methyl esterification can direct the molecule towards different metabolic or signaling pathways than its free acid counterpart.

Synthetic Methodologies and Derivatization Approaches for Methyl 19 Methyleicosanoate

Chemical Synthesis Protocols for High-Purity Compound Generation

The generation of high-purity methyl 19-methyleicosanoate is primarily achieved through a multi-step chemical synthesis followed by esterification. A practical approach involves the synthesis of the parent iso-fatty acid, 19-methyleicosanoic acid, which is then esterified to its methyl ester.

A plausible synthetic route to long-chain iso-fatty acids, adaptable for 19-methyleicosanoic acid, commences with commercially available long-chain lactones or methyl esters. For instance, a C16 lactone, hexadecanolide, can serve as a starting point for synthesizing iso-fatty acids in the C18-C19 range. The core of this strategy is the creation of the terminal isopropyl group. This is typically achieved through the addition of a methylmagnesium bromide (Grignard reagent) to the ester or lactone, followed by the selective reduction of the resultant tertiary alcohol.

The subsequent esterification of the synthesized 19-methyleicosanoic acid to its methyl ester can be accomplished through several high-yield methods. Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a common method. To drive the reaction to completion and achieve high purity, the reaction is typically performed under reflux, and water is removed as it is formed.

For purification of the final product, high-performance liquid chromatography (HPLC) is an effective method to remove impurities, including any remaining cholesterol from biological samples if the fatty acid was of natural origin, ensuring a high degree of purity for the final this compound.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Grignard Reaction | Methylmagnesium bromide, Lactone (e.g., Hexadecanolide) | Forms the terminal isopropyl group by adding two methyl groups. |

| 2 | Reduction | Selective reducing agent | Reduces the tertiary alcohol to form the saturated alkyl chain. |

| 3 | (Optional) Homologation/Dehomologation | Various | Adjusts the carbon chain length to achieve the desired C21 backbone. |

| 4 | Esterification (Fischer) | Methanol, Sulfuric acid (catalyst), Reflux | Converts the carboxylic acid to its methyl ester. |

| 5 | Purification | High-Performance Liquid Chromatography (HPLC) | Removes impurities to yield high-purity this compound. |

Chemo-Enzymatic and Biocatalytic Routes for Stereoselective Synthesis

Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, particularly for achieving stereoselectivity. Lipases are commonly employed enzymes for the esterification of fatty acids due to their mild reaction conditions and high specificity.

The biocatalytic synthesis of branched-chain esters has been successfully demonstrated for various compounds. For instance, the immobilized lipase (B570770) Novozym® 435 has been used to catalyze the ester synthesis from 2-ethylhexanol and 2-methylhexanoic acid in a solvent-free medium. This approach can be adapted for the synthesis of this compound. The reaction would involve the direct esterification of 19-methyleicosanoic acid with methanol, catalyzed by an immobilized lipase.

Key parameters that influence the efficiency of the biocatalytic synthesis include temperature, substrate molar ratio, and the nature of the biocatalyst. For the synthesis of 2-ethylhexyl 2-methylhexanoate, optimal conditions were found to be around 70°C with a slight excess of the alcohol to compensate for evaporation and drive the reaction towards completion. The reusability of the immobilized enzyme is a significant advantage of this method, making it suitable for industrial-scale production.

The stereoselectivity of lipases can be exploited if a chiral center is present in the fatty acid. While 19-methyleicosanoic acid is not chiral at the branch point, enzymatic methods can be advantageous in avoiding side reactions and ensuring high conversion rates under mild conditions.

| Parameter | Condition | Rationale |

| Enzyme | Immobilized Lipase (e.g., Novozym® 435) | High stability, reusability, and catalytic activity in non-aqueous media. |

| Substrates | 19-Methyleicosanoic acid, Methanol | Direct esterification to form the desired methyl ester. |

| Solvent | Solvent-free or non-polar organic solvent | Green chemistry approach and facilitates product recovery. |

| Temperature | 60-80 °C | Optimal range for lipase activity and reaction rate. |

| Substrate Ratio | Molar excess of methanol | Compensates for evaporation and shifts equilibrium towards product formation. |

Development of Isotope-Labeled Analogs for Metabolic Tracing and Mechanistic Studies

Isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. Stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are commonly used to label fatty acids.

The synthesis of deuterium-labeled this compound can be achieved by incorporating deuterium atoms into the fatty acid backbone. One common method for introducing deuterium is through the reduction of a suitable precursor with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). For instance, a precursor with a reducible functional group at a specific position can be treated with LiAlD₄ to introduce deuterium at that site.

For the synthesis of ¹³C-labeled this compound, a precursor containing ¹³C at a desired position is required. This can be achieved by using a ¹³C-labeled starting material in the chemical synthesis of the fatty acid. For example, a ¹³C-labeled Grignard reagent could be used in the initial step of the synthesis to introduce a ¹³C-methyl group at the branch point.

Once the isotope-labeled 19-methyleicosanoic acid is synthesized, it can be esterified to its methyl ester using standard procedures. These labeled analogs can then be used in metabolic studies to track their incorporation into complex lipids and to elucidate their metabolic pathways. Stable isotope tracing, coupled with mass spectrometry, allows for the quantitative analysis of fatty acid metabolism in vivo. nih.govbioscientifica.comnih.govphysiology.org

| Isotope | Labeling Strategy | Precursor/Reagent | Application |

| Deuterium (²H) | Reduction of a precursor | Lithium aluminum deuteride (LiAlD₄) | Tracing fatty acid metabolism and oxidation. |

| Carbon-13 (¹³C) | Use of ¹³C-labeled starting material | ¹³C-labeled Grignard reagent | Elucidating biosynthetic pathways and carbon flux. |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Exploration

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR). By systematically modifying the structure of the molecule, it is possible to identify the key structural features responsible for its biological activity.

Modifications can be made to various parts of the molecule, including the alkyl chain, the position of the methyl branch, and the ester group. For example, analogues with different chain lengths can be synthesized to investigate the effect of lipophilicity on activity. The methyl branch could be moved to different positions along the chain to understand the importance of its location.

Furthermore, the methyl ester group can be replaced with other functional groups to explore the role of the ester moiety. For instance, the corresponding amide or alcohol could be synthesized. The synthesis of these derivatives would follow similar chemical strategies as outlined for the parent compound, with the appropriate modifications in the starting materials and reagents.

Once a library of analogues is synthesized, their biological activity can be tested in relevant assays. The data obtained from these assays can be used to build a SAR model, which can guide the design of more potent and selective compounds. Derivatization of the carboxylic acid group is a common strategy to enhance the detectability of fatty acids in analytical methods like liquid chromatography-mass spectrometry (LC-MS), which is essential for pharmacokinetic and metabolic studies of these analogues. nih.govresearchgate.netnih.gov

| Modification Site | Type of Analogue/Derivative | Synthetic Approach | Purpose of SAR Study |

| Alkyl Chain | Homologues (shorter or longer chain) | Use of different chain length starting materials | Investigate the effect of lipophilicity. |

| Methyl Branch | Positional isomers | Synthesis from precursors with the branch at different positions | Determine the importance of branch location. |

| Ester Group | Amides, Alcohols, Other esters | Reaction of the carboxylic acid with amines, reduction, or esterification with different alcohols | Explore the role of the head group in biological interactions. |

Future Research Trajectories and Translational Implications

Exploration of Undiscovered Bioactive Roles and Underlying Molecular Mechanisms

The structural characteristics of Methyl 19-methyleicosanoate as a branched-chain fatty acid methyl ester suggest it may possess unique biological activities. Branched-chain fatty acids are known to have diverse physiological roles, and esters of fatty acids can exhibit distinct properties from their free fatty acid counterparts. Future research should prioritize the elucidation of the bioactive potential of this compound.

Initial investigations could focus on its anti-inflammatory and antioxidant properties, given that lipid extracts from Chlorella and other algae have demonstrated such activities. nih.gov Studies have shown that certain branched fatty acid esters of hydroxy fatty acids (FAHFAs) possess both anti-diabetic and anti-inflammatory effects. nih.gov This provides a rationale for investigating whether this compound shares similar properties.

To uncover the underlying molecular mechanisms, researchers could employ a variety of in vitro and in vivo models. Cell-based assays using immune cells like macrophages could be utilized to assess the compound's effect on the production of inflammatory mediators. Molecular docking studies could predict potential protein targets, and subsequent biochemical assays could validate these interactions.

Table 1: Potential Bioactive Roles of this compound and Corresponding Research Approaches

| Potential Bioactive Role | Proposed Research Approach | Key Molecular Targets to Investigate |

| Anti-inflammatory | In vitro treatment of macrophages; In vivo animal models of inflammation. | NF-κB, COX-2, pro-inflammatory cytokines (e.g., TNF-α, IL-6) |

| Antioxidant | Cellular antioxidant assays (e.g., ROS measurement); assessment of antioxidant enzyme expression. | Nrf2, antioxidant enzymes (e.g., SOD, catalase) |

| Antimicrobial | Minimum inhibitory concentration (MIC) assays against various pathogens. | Bacterial and fungal cell membrane components, essential enzymes |

| Antidiabetic | Glucose uptake assays in adipocytes and muscle cells; insulin (B600854) secretion assays in pancreatic beta-cells. | Insulin signaling pathway components (e.g., Akt, GLUT4) |

Investigation of this compound as a Biomarker for Health and Disease

The unique structure of this compound and its presence in a specific microorganism open up the possibility of its use as a biomarker. Fatty acid profiles are increasingly being recognized as valuable indicators of physiological and pathological states.

Inflammatory Bowel Disease (IBD) is a chronic inflammatory condition of the gut where alterations in the gut microbiome and metabolome are implicated in its pathogenesis. Given that this compound is produced by a microalga, its presence or altered levels in the gut could potentially serve as a biomarker for dysbiosis or specific microbial shifts associated with IBD.

Future research in this area would involve analyzing the fecal or tissue metabolome of IBD patients and healthy controls to determine if there are significant differences in the levels of this compound. The correlation of its levels with disease activity, severity, and response to treatment could further establish its diagnostic and prognostic utility. While direct evidence is currently lacking, the general principle of using microbial-derived metabolites as biomarkers in IBD is an active area of research.

Integration into Comprehensive Omics-Based Research Platforms (e.g., Lipidomics, Metabolomics)

The study of this compound will greatly benefit from its integration into comprehensive omics-based research platforms. Lipidomics and metabolomics, which involve the large-scale study of lipids and metabolites, are powerful tools for discovering novel bioactive compounds and potential biomarkers.

By including this compound in lipidomics libraries, researchers can screen for its presence in a wide range of biological samples. This will help to establish its distribution in different organisms and tissues and to identify potential associations with various physiological or disease states. The analysis of fatty acid methyl esters (FAMEs) is a well-established technique in lipidomics and can be readily applied to quantify this specific compound. creative-proteomics.com

Sustainable Production and Bioprocess Optimization for Research Applications

To facilitate extensive research on this compound, a reliable and sustainable source of the compound is essential. As it is a component of Chlorella pyrenoidosa, optimizing the cultivation of this microalga for high-yield production of this specific fatty acid methyl ester is a key research trajectory.

Bioprocess engineering strategies can be employed to enhance the lipid content and modify the fatty acid profile of microalgae. scispace.com This includes optimizing nutrient media, light conditions, and harvesting times. For instance, nutrient-deficient conditions have been shown to increase lipid accumulation in Chlorella. nih.gov Furthermore, advancements in in-situ transesterification methods can streamline the production of fatty acid methyl esters directly from microalgal biomass, making the process more efficient and sustainable. mdpi.compolinema.ac.id

Table 2: Strategies for Sustainable Production of this compound

| Strategy | Description | Potential Benefits |

| Strain Selection and Genetic Engineering | Identifying or engineering strains of Chlorella with higher production of branched-chain fatty acids. | Increased yield and specificity of the target compound. |

| Optimization of Cultivation Conditions | Manipulating factors such as nutrient levels (e.g., nitrogen, phosphorus), light intensity, and temperature. | Enhanced overall lipid productivity and tailored fatty acid profiles. |

| Mixotrophic Cultivation | Supplementing photosynthetic growth with organic carbon sources. | Increased biomass and lipid yields. mdpi.com |

| Advanced Bioreactor Design | Utilizing photobioreactors with improved light distribution and mass transfer. | Higher cell densities and productivity. |

| Efficient Downstream Processing | Developing optimized methods for lipid extraction and transesterification. | Reduced production costs and environmental impact. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 19-methyleicosanoate, and how can purity (>98%) be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via esterification of 19-methyleicosanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Purification involves fractional distillation or silica-gel chromatography, with GC-MS monitoring to confirm purity (>98%) . Key steps include rigorous drying of reagents, inert atmosphere to prevent oxidation, and post-synthesis NMR (¹H/¹³C) to validate structural integrity. For reproducibility, document reaction time, temperature, and molar ratios in detail .

Q. Which analytical techniques are most reliable for characterizing this compound in lipidomic studies?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and gas chromatography (GC) with flame ionization detection (FID) are standard. For structural confirmation, use ¹H NMR (δ 3.65 ppm for methyl ester protons) and ¹³C NMR (δ 174.2 ppm for carbonyl). IR spectroscopy can validate ester C=O stretches (~1740 cm⁻¹). Ensure sample preparation in deuterated chloroform (CDCl₃) for NMR and hexane dilution for GC to avoid column contamination .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement strict quality control protocols:

- Compare GC retention times and NMR spectra against commercial standards (if available).

- Use internal standards (e.g., methyl heneicosanoate) for quantitative GC-FID analysis.

- Document deviations in reaction conditions (e.g., temperature fluctuations, catalyst aging) and correlate with purity data .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions may arise from impurities, stereochemical effects, or solvent interactions. Steps to resolve:

Re-run NMR at higher field strength (≥500 MHz) to enhance resolution.

Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

Compare with computational predictions (e.g., DFT-based chemical shift calculations).

Verify solvent purity and sample concentration .

Q. What strategies optimize trace-level detection of this compound in complex biological matrices?

- Methodological Answer : For lipidomic profiling:

- Derivatize fatty acids to methyl esters via transesterification (BF₃-methanol) to enhance volatility.

- Use GC×GC-TOF/MS for improved separation of isomers.

- Apply isotope-labeled internal standards (e.g., d₃-methyl esters) to correct for matrix effects. Validate recovery rates via spike-and-recovery experiments .

Q. How can researchers design experiments to investigate the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer :

Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures.

Monitor degradation via chiral GC or LC-MS/MS to track enantiomeric ratios.

Use Arrhenius plots to model kinetic stability.

Cross-validate with computational molecular dynamics simulations to predict hydrolysis pathways .

Q. What statistical approaches are recommended for meta-analyses of this compound’s role in lipid metabolism across diverse studies?

- Methodological Answer :

- Use random-effects models to account for heterogeneity in study designs (e.g., cell vs. animal models).

- Perform sensitivity analyses to exclude outliers or low-quality datasets (assessed via QUADAS-2 criteria).

- Apply dose-response meta-regression if concentration-dependent effects are reported .

Data Presentation and Reproducibility

Q. How should conflicting biological activity data for this compound be reported to ensure reproducibility?

- Methodological Answer :

- Disclose all experimental variables (e.g., cell line passage number, serum batch, incubation time).

- Provide raw data in supplementary materials, including negative controls and baseline measurements.

- Use standardized units (e.g., µM for concentration, % inhibition relative to controls) .

Q. What protocols mitigate oxidation during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.